molecular formula C13H18O B14633667 4,4-Dimethyl-3-phenylpentan-2-one CAS No. 54615-55-3

4,4-Dimethyl-3-phenylpentan-2-one

Cat. No.: B14633667
CAS No.: 54615-55-3
M. Wt: 190.28 g/mol
InChI Key: OYFUXUYKVRDGJJ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-phenylpentan-2-one is a branched ketone characterized by a pentan-2-one backbone substituted with a phenyl group at position 3 and two methyl groups at position 4. Its molecular formula is C₁₃H₁₈O, with a molecular weight of 190.28 g/mol.

Properties

CAS No.

54615-55-3

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4,4-dimethyl-3-phenylpentan-2-one

InChI

InChI=1S/C13H18O/c1-10(14)12(13(2,3)4)11-8-6-5-7-9-11/h5-9,12H,1-4H3

InChI Key

OYFUXUYKVRDGJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-phenylpentan-2-one can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with a suitable precursor such as ethyl acetoacetate. The reaction typically proceeds under anhydrous conditions with diethyl ether as the solvent. The intermediate product is then subjected to acidic conditions to yield the final ketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-phenylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

4,4-Dimethyl-3-phenylpentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-phenylpentan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features
Compound Name Substituents/Functional Groups Molecular Formula CAS Number Key Features
4,4-Dimethyl-3-phenylpentan-2-one Phenyl (C₃), 4,4-dimethyl (C₄) C₁₃H₁₈O Not provided Branched ketone, aromatic substituent
4,4-Dimethyl-2-pentanone 4,4-dimethyl C₇H₁₄O 590-50-1 Simpler backbone, no phenyl group
4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one 3-Nitrophenyl, enone system C₁₃H₁₅NO₃ Not provided Conjugated enone, nitro group
2,2,4,4-Tetramethyl-3-pentanone 2,2,4,4-tetramethyl C₉H₁₈O 815-24-7 Hyperbranched, high symmetry
3-Ethyl-2,4-pentanedione Diketone, ethyl group C₇H₁₂O₂ Not provided Tautomerism, chelating agent
4-(4-Methylphenyl)pentan-2-one 4-Methylphenyl (C₄) C₁₂H₁₆O 69657-27-8 Para-substituted aryl group
3-Allyl-4-methyl-4,5-epoxypentan-2-one Allyl, epoxide, methyl C₉H₁₄O₂ 54244-73-4 Epoxide ring, reactive site

Physicochemical Properties

Table 2: Physical Properties
Compound Name Boiling Point (°C) Melting Point (°C) Solubility Stability Notes
This compound ~220–230 (est.) Not reported Low polarity solvents Stable under inert conditions
4,4-Dimethyl-2-pentanone 144–146 -50 Miscible in ethanol Volatile, flammable
4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one Not reported 223–225 (crystallized) Ethanol-soluble Light-sensitive (nitro group)
2,2,4,4-Tetramethyl-3-pentanone 195–200 -20 Hydrophobic High thermal stability
3-Ethyl-2,4-pentanedione 185–190 -30 Polar aprotic solvents Keto-enol tautomerism
4-(4-Methylphenyl)pentan-2-one ~210–220 (est.) Not reported Organic solvents Stable, used in fragrances

Positional and Functional Group Effects

  • Phenyl vs. Methylphenyl : The para-methyl group in 4-(4-methylphenyl)pentan-2-one enhances steric bulk compared to the target compound’s unsubstituted phenyl, affecting binding in biological systems .
  • Enone vs. Simple Ketone: The enone system in ’s compound increases reactivity toward nucleophiles, unlike the saturated ketone backbone of the target compound .
  • Branching: Hyperbranched analogs like 2,2,4,4-tetramethyl-3-pentanone exhibit lower solubility but higher thermal stability .

Q & A

Q. What are the optimal synthetic routes for 4,4-Dimethyl-3-phenylpentan-2-one, and how can reaction purity be ensured?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using tert-butyl phenyl ketone intermediates or through alkylation of pre-formed ketones. Key steps include:
  • Stepwise alkylation : Use tert-butyl halides under anhydrous conditions with AlCl₃ as a catalyst. Monitor reaction progression via GC-MS to detect intermediates.
  • Purity optimization : Employ fractional distillation (bp ~104–230°C, depending on substituents) and recrystallization in non-polar solvents (e.g., hexane) .
  • Critical validation : Confirm purity via NMR (¹H/¹³C) and HPLC (>98% purity threshold) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Identify methyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 7.2–7.5 ppm). Integrate peaks to confirm substitution patterns .
  • X-ray crystallography : Resolve stereochemical ambiguity. For example, torsion angles (e.g., C9–C8–C13–O4 = 178.22°) clarify spatial arrangements of methyl and phenyl groups .
  • FT-IR : Confirm ketone C=O stretch (~1700–1750 cm⁻¹) and absence of hydroxyl impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (TLV <50 ppm).
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can stereochemical effects influence the reactivity of this compound in enantioselective reactions?

  • Methodological Answer :
  • Chiral resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic catalysis to isolate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Mechanistic studies : Analyze dihedral angles (e.g., C10–C11–C12–C13 = −1.4° to 178.26°) to predict steric hindrance in transition states .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer :
  • Triangulation : Cross-validate data using multiple techniques (e.g., DSC for melting points, Karl Fischer titration for hygroscopicity) .
  • Methodological audit : Compare experimental conditions (e.g., solvent polarity, temperature gradients) across studies. For example, discrepancies in bp (~104–230°C) may arise from impurities or pressure variations .

Q. What computational strategies are effective for modeling the interactions of this compound with biological targets?

  • Methodological Answer :
  • Hybrid QSAR/MD modeling :
  • Receptor docking : Use AutoDock Vina to predict binding affinities to olfactory or enzyme targets (e.g., cytochrome P450) .
  • Dynamic simulations : Run 100-ns MD simulations in GROMACS to assess conformational stability of ligand-receptor complexes .
  • Data integration : Compare results from single-receptor assays (e.g., rat I7) vs. multi-receptor panels (e.g., 52 mouse receptors) to identify bias in feature extrapolation .

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